![molecular formula C17H17NO4 B3017998 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide CAS No. 1798621-09-6](/img/structure/B3017998.png)
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide
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Overview
Description
The compound N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide is a chemical entity that features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the furan ring is significant as furan derivatives are known for their diverse biological activities and their utility in the synthesis of pharmacologically active compounds.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various strategies. One such strategy involves the cyclization of 1,3-dicarbonyl dianions with 1,2-dielectrophiles to produce furan-2-ylacetates and benzofurans, as described in the first paper . Another approach is the In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition, which allows for the regioselective synthesis of benzofuran-3-carboxamides . Additionally, intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride can lead to the formation of furan-2-carbohydrazides . These methods highlight the versatility and creativity in the synthesis of furan-containing compounds.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of the furan ring, which is a five-membered oxygen-containing heterocycle. The reactivity and interaction of the furan ring with other functional groups define the chemical behavior of these compounds. For instance, the synthesis of tetrahydrocyclohepta[cd]benzofurans involves the treatment of acetic acids with sodium acetate in acetic anhydride, where the substituent effects play a crucial role in the yield of the reaction .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including cyclization, decyclization, and cycloaddition. The decyclization reaction of furan-2-carbohydrazides under the action of methanol is an example of how the furan ring can be manipulated to obtain different structural motifs . The cascade formal [3 + 2] cycloaddition is another example of a chemical reaction that furan derivatives can participate in, leading to the formation of complex molecules with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the furan ring imparts certain aromatic characteristics, while the substituents attached to the furan ring can modify the compound's polarity, solubility, and reactivity. The synthesis methods described in the papers suggest that the conditions used, such as the choice of catalyst or base, can significantly affect the properties and yields of the desired furan-containing compounds .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Efficient Domino Strategy for Synthesis
A notable study presents an efficient, microwave-assisted strategy for synthesizing multifunctionalized benzofuran derivatives, showcasing an eco-friendly approach due to direct precipitation of products, which could be relevant for creating compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide (Ma et al., 2014).
Metal-Free Synthesis
Another study highlights a metal-free, domino, regioselective synthesis of highly substituted 2-carbonyl- and 2-phosphorylfurans, demonstrating a versatile methodology that could apply to the synthesis of complex benzofuran compounds (Raimondi et al., 2012).
Biological Activity and Pharmacological Potential
Inhibitory Activities
Research into benzofuran hydroxamic acids has shown potent inhibitory effects on the enzyme 5-lipoxygenase, indicating potential therapeutic applications for compounds with a benzofuran backbone in treating conditions associated with enzyme overactivity (Ohemeng et al., 1994).
DNA Topoisomerases Inhibition
A study on new benzofuran derivatives from Gastrodia elata revealed potent inhibitory activities against DNA topoisomerases I and II, suggesting a promising avenue for developing anti-cancer agents based on benzofuran structures (Lee et al., 2007).
Novel Applications and Mechanisms
Synthetic and Pharmacological Evaluation
The design and synthesis of novel derivatives featuring the benzofuran moiety have been evaluated for antidepressant and antianxiety activities, revealing significant potential for benzofuran derivatives in neurological and psychiatric therapeutic applications (Kumar et al., 2017).
Cytotoxic Activity
Derivatives of benzo[b]furan carboxylic acids have shown significant cytotoxic activities against human cancer cell lines, underlining the potential of benzofuran compounds in developing new anticancer drugs (Kossakowski et al., 2005).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications as drugs.
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics . Some furan derivatives have shown potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2, which signifies that the target compounds are likely to be EGFR inhibitors .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
For instance, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
Some furan derivatives have shown potent anticancer activities against certain cell lines .
Action Environment
It’s known that the effectiveness of furan derivatives can be influenced by various factors, including the conditions under which the reactions occur .
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(20,10-13-6-4-8-21-13)11-18-16(19)15-9-12-5-2-3-7-14(12)22-15/h2-9,20H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLMKSCHSCZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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